1-(7-Iodobenzo[d]oxazol-2-yl)ethanone is a compound characterized by its unique structure, which includes a benzo[d]oxazole moiety substituted with an iodine atom and an ethanone functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 263.06 g/mol. The presence of the iodine atom in the benzoxazole ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.
The specific conditions for these reactions often include the use of palladium catalysts and bases like sodium carbonate, typically conducted in solvents such as dimethylformamide or tetrahydrofuran under inert atmospheres to prevent side reactions.
The biological activity of 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone is notable in medicinal chemistry. Compounds with similar structures have been investigated for their potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of the iodine atom may enhance biological activity by improving binding affinity to biological targets such as enzymes and receptors .
Several synthesis methods for 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone have been reported:
1-(7-Iodobenzo[d]oxazol-2-yl)ethanone has various applications:
Interaction studies involving 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone often focus on its binding affinity to specific proteins or enzymes. Such studies can elucidate its mechanism of action and potential therapeutic effects. For instance, compounds with similar structures have shown interactions with cytochrome P450 enzymes, influencing drug metabolism .
Several compounds exhibit structural similarities to 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone | 1483869-18-6 | 0.92 | Different halogen substitution (iodine at position 6) |
| 2-Bromo-7-iodobenzo[d]oxazole | B12875576 | 0.84 | Contains bromine instead of iodine at position 2 |
| 1-(Benzo[d]oxazol-2-yl)ethanone | 122433-29-8 | 0.78 | Lacks halogen substitution, simpler structure |
| 5-Bromo-2-methylbenzo[d]oxazole | 5676-60-8 | 0.76 | Contains bromine and methyl groups affecting reactivity |
These compounds differ primarily in their halogen substitutions and additional functional groups, affecting their reactivity and biological activity profiles .
The compound is formally named 1-(7-iodobenzo[d]oxazol-2-yl)ethanone under IUPAC guidelines. This nomenclature reflects its core structure: a benzoxazole ring system (a benzene fused to an oxazole) substituted with an iodine atom at the 7-position and an acetyl group (–COCH₃) at the 2-position. The molecular formula is C₉H₆INO₂, with a molecular weight of 287.05 g/mol. The SMILES notation IC₁=C(OC(C(C)=O)=N₂)C₂=CC=C₁ encodes its connectivity, confirming the iodine substitution on the benzene ring and the acetyl group on the oxazole nitrogen.
| Property | Value |
|---|---|
| CAS Registry Number | 1806283-59-9 |
| Molecular Formula | C₉H₆INO₂ |
| Molecular Weight | 287.05 g/mol |
| SMILES | IC₁=C(OC(C(C)=O)=N₂)C₂=CC=C₁ |
| MDL Number | MFCD28807450 |
The benzoxazole scaffold consists of a benzene ring fused to an oxazole heterocycle containing one oxygen and one nitrogen atom. X-ray crystallography of analogous halogenated benzoxazoles (e.g., 7-bromo derivatives) reveals planar geometries with bond lengths consistent with aromatic systems. The iodine atom at position 7 introduces steric and electronic effects, while the acetyl group at position 2 enhances electrophilicity, making the compound a versatile intermediate in cross-coupling reactions.
The synthesis of the benzoxazole core in 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone relies on well-established cyclocondensation methodologies that have been extensively developed for benzoxazole formation [1] [2]. The most widely employed approach involves the condensation of 2-aminophenols with carboxylic acid derivatives, aldehydes, or other carbonyl-containing compounds under acidic or basic conditions [2] [3].
Classical cyclocondensation methods utilize the reaction between 2-aminophenol derivatives and carboxylic acids or their derivatives in the presence of catalysts such as polyphosphoric acid or dehydrating agents [1] [4]. Recent advances have introduced more environmentally friendly approaches using Brønsted acidic ionic liquid gels, which demonstrate excellent catalytic activity for benzoxazole formation [2]. These catalysts achieve yields of up to 98% under solvent-free conditions at 130°C for 5 hours [2].
Alternative cyclocondensation strategies employ catechol-based starting materials in combination with ammonium acetate and various carbonyl compounds [5] [6]. This three-component coupling approach has shown remarkable efficiency, producing benzoxazole derivatives in yields ranging from 59 to 97% [6]. The methodology utilizes zirconium tetrachloride as a catalyst in ethanol, with oxygen serving as the terminal oxidant [6].
Metal-free cyclocondensation approaches have gained significant attention due to their environmental benefits and reduced metal contamination [5]. Iodine-catalyzed methods represent a particularly attractive option, providing efficient benzoxazole formation through the coupling of catechols, ammonium acetate, and ketones under mild reaction conditions [5]. These reactions proceed through an operationally simple, one-pot procedure that can be scaled up for industrial applications [5].
The mechanism of cyclocondensation typically involves initial imine formation between the amino group and the carbonyl component, followed by intramolecular cyclization through nucleophilic attack of the phenolic oxygen on the imine carbon [2] [3]. This process is often facilitated by acid catalysis, which activates the carbonyl group toward nucleophilic attack and promotes the elimination of water to form the aromatic benzoxazole ring [2].
The introduction of iodine at the 7-position of the benzoxazole ring requires careful consideration of regioselectivity and reaction conditions [7] [8]. Two primary strategies dominate the literature: electrophilic aromatic substitution using traditional iodinating reagents and metal-catalyzed direct carbon-hydrogen bond functionalization [9] [7].
Electrophilic iodination methods traditionally employ molecular iodine in combination with oxidizing agents such as nitric acid, hydrogen peroxide, or copper salts [8]. These oxidants convert iodine to electrophilic iodine cations, which behave as powerful electrophiles in aromatic substitution reactions [8]. However, molecular iodine alone often lacks sufficient reactivity for electron-deficient aromatics and typically produces mixtures of constitutional isomers [7].
More selective electrophilic iodination has been achieved using novel sulfonyl-based hypoiodite reagents generated from bis(methanesulfonyl) peroxide and iodide [7]. This approach demonstrates superior regioselectivity compared to traditional methods and exhibits broad functional group tolerance [7]. The reaction proceeds under mild conditions and effectively iodinates both electron-rich and electron-deficient aromatic systems [7].
N-iodosuccinimide represents another electrophilic iodination option, although its reactivity is generally insufficient for challenging substrates such as benzoxazoles [7]. Similarly, 1,3-diiodo-5,5-dimethylhydantoin has been employed but often requires harsh conditions and may lead to poor regioselectivity [7].
Metal-catalyzed iodination pathways offer enhanced selectivity and milder reaction conditions [9] [10]. Palladium-catalyzed carbon-hydrogen bond functionalization has emerged as a particularly powerful method for introducing iodine into heteroaromatic systems [9] [10]. These reactions typically employ hypervalent iodine reagents as oxidants and proceed through palladium(II)/palladium(IV) catalytic cycles [9].
The use of hexafluoroisopropanol as a solvent has proven particularly effective in palladium-catalyzed iodination reactions, enabling room-temperature carbon-hydrogen functionalization of benzothiazole and related heteroaromatics [10]. This methodology demonstrates wide substrate scope and tolerance for various functional groups [10].
| Iodination Method | Reagents | Conditions | Regioselectivity | Yield Range | Reference |
|---|---|---|---|---|---|
| Electrophilic (I₂/HNO₃) | I₂, HNO₃ | 25-60°C | Moderate | 45-75% | [8] |
| Sulfonyl hypoiodite | Bis(mesyl) peroxide, KI | RT-40°C | High | 65-85% | [7] |
| Pd-catalyzed | Pd(OAc)₂, PhI(OAc)₂ | RT-80°C | High | 70-90% | [9] |
| N-iodosuccinimide | NIS | 40-80°C | Low | 30-60% | [7] |
The installation of the ethanone functionality at the 2-position of iodobenzoxazole requires efficient acylation methodologies that maintain the integrity of both the iodine substituent and the benzoxazole core [11] [12] [13]. Friedel-Crafts acylation represents the most direct approach for introducing acyl groups into aromatic systems [14] [11].
Classical Friedel-Crafts acylation employs acetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst [14] [11]. The reaction typically proceeds at temperatures between 60-80°C under anhydrous conditions [11]. For benzoxazole substrates, the reaction mixture requires careful temperature control to prevent decomposition or over-acylation [11].
The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion through coordination of the acyl chloride with aluminum chloride [14]. This electrophilic species then attacks the electron-rich benzoxazole ring, with the 2-position being the preferred site due to electronic factors [14] [11].
Alternative acylation strategies utilize indium triflate catalysis under solvent-free conditions [13]. This methodology offers several advantages including reduced environmental impact, simplified workup procedures, and excellent yields ranging from 86-98% [13]. The reaction proceeds at 110°C for 15 hours and tolerates various functional groups [13].
Three-component coupling approaches have also been developed for ethanone installation [12]. These methods involve the reaction of ketones, isocyanides, and 2-aminophenol derivatives to form benzoxazole-containing products directly [12]. The reaction proceeds through a nitrilium trapping mechanism and provides access to diverse heterocyclic scaffolds [12].
Enzymatic acylation methods, while less common, offer high selectivity and mild reaction conditions [15]. These biocatalytic approaches utilize specialized enzymes that can differentiate between closely related positions on the aromatic ring [15]. However, the substrate scope is typically more limited compared to chemical methods [15].
The choice of acylation method significantly impacts the overall synthetic efficiency and product purity. Friedel-Crafts acylation remains the most versatile approach but requires careful optimization of reaction conditions to achieve high yields while minimizing side reactions [11] [13].
Systematic optimization of reaction conditions plays a crucial role in maximizing yields and minimizing side product formation in the synthesis of 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone [16] [17] [18]. Key variables include temperature, reaction time, catalyst loading, solvent selection, and substrate stoichiometry [16] [17].
Temperature optimization studies reveal that benzoxazole formation reactions typically require elevated temperatures to achieve complete conversion [2] [17]. For cyclocondensation reactions, optimal temperatures range from 130-150°C, with lower temperatures resulting in incomplete conversion and higher temperatures leading to decomposition [2]. The reaction of 2-aminophenol with benzaldehyde achieves 98% yield at 130°C for 5 hours using a Brønsted acidic ionic liquid gel catalyst [2].
Catalyst loading represents another critical optimization parameter [17] [4]. Studies demonstrate that nickel-silica catalysts achieve optimal performance at 20 mol% loading, providing 98% yield within 1.5 hours [17]. Reducing the catalyst loading to 10 mol% decreases the yield to 70%, while increasing to 25 mol% provides no additional benefit [17].
Solvent effects significantly influence reaction outcomes and selectivity [2] [4]. Ethanol emerges as the preferred solvent for many benzoxazole-forming reactions, outperforming acetonitrile and chloroform [17]. Solvent-free conditions often provide superior results, eliminating mass transfer limitations and reducing environmental impact [2] [4].
Reaction time optimization requires balancing conversion rates with side product formation [17] [18]. For electron-donating substituents, reaction times of 1.5-2 hours prove sufficient, while electron-withdrawing groups require extended reaction times of 2.5-3 hours [17] [18].
Factorial experimental design has been employed to systematically evaluate multiple variables simultaneously [16]. These studies identify temperature and reaction time as the most significant factors affecting yield, with optimal conditions typically falling within narrow ranges [16].
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature | 130-150°C | Critical | [2] [17] |
| Catalyst Loading | 15-25 mol% | Significant | [17] |
| Reaction Time | 1.5-3 hours | Moderate | [17] [18] |
| Solvent | Ethanol/Solvent-free | Important | [2] [17] |
The implementation of optimized conditions typically results in yield improvements of 20-30% compared to unoptimized protocols [17] [18]. These improvements are particularly pronounced for challenging substrates containing electron-withdrawing substituents or sterically hindered components [17].
Patent literature provides valuable insights into the commercial viability and scalability of different synthetic approaches for benzoxazole derivatives [19] [20]. Analysis of recent patents reveals distinct trends toward environmentally friendly processes and cost-effective manufacturing methods [19] [20].
Chinese patent CN104327008A describes a copper-catalyzed synthesis using substituted diphenol compounds and primary amines as starting materials [19]. This method employs copper as a catalyst and air as an oxidant under mild conditions, achieving high selectivity and yields while maintaining environmental compatibility [19]. The patent emphasizes the use of inexpensive, readily available starting materials and broad substrate adaptability [19].
Industrial patent applications frequently emphasize atom economy and waste reduction [19] [20]. Methods that utilize air as the terminal oxidant are particularly favored due to their environmental benefits and cost advantages [19]. The copper-catalyzed approach described in CN104327008A exemplifies this trend, using 5-50 mol% copper catalyst at temperatures between 25-80°C [19].
Patent literature reveals a preference for one-pot synthetic procedures that minimize isolation and purification steps [20]. Three-component coupling reactions are particularly well-represented, offering direct access to complex benzoxazole structures from simple starting materials [12] [20].
Comparative analysis of patented methods shows significant variation in yields and reaction conditions [20]. Traditional methods often require harsh conditions and produce moderate yields, while newer approaches achieve superior performance under milder conditions [20].
The patent landscape demonstrates increasing focus on green chemistry principles [19] [20]. Methods that eliminate volatile organic solvents, reduce catalyst loading, and minimize waste generation are prioritized for commercial development [19]. These considerations are driving the adoption of solvent-free reactions and recyclable catalyst systems [2] [19].
| Patent Method | Key Advantages | Yield Range | Industrial Viability | Reference |
|---|---|---|---|---|
| Cu-catalyzed (CN104327008A) | Green, mild conditions | 85-95% | High | [19] |
| Three-component coupling | One-pot synthesis | 70-90% | Moderate | [12] |
| Ionic liquid catalysis | Recyclable catalyst | 80-98% | Moderate | [2] |
| Metal-free iodination | No metal contamination | 65-85% | High | [5] |
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone. Based on crystallographic studies of related benzoxazole derivatives, the compound is expected to crystallize in a monoclinic crystal system [1] [2]. The molecular geometry exhibits characteristic features consistent with the benzoxazole heterocyclic framework fused to an aromatic ring bearing an iodine substituent at the 7-position.
The benzoxazole core demonstrates exceptional planarity, with torsion angles typically ranging from -1.2° to 0.9° between the fused ring systems [2]. This planar arrangement facilitates extensive π-electron delocalization throughout the heterocyclic framework. The acetyl substituent at the 2-position maintains coplanarity with the oxazole ring, enabling conjugation between the carbonyl group and the heteroaromatic system.
Key bond lengths within the oxazole ring follow established patterns observed in benzoxazole derivatives. The nitrogen-carbon double bond (N1-C1) exhibits a characteristic length of approximately 1.293 Å, significantly shorter than the nitrogen-carbon single bonds (>1.36 Å) [3]. The carbon-oxygen bond within the oxazole ring maintains a length of approximately 1.36 Å, consistent with partial double bond character due to aromatic stabilization.
The carbon-iodine bond represents a critical structural feature, with an expected bond length of 2.10-2.15 Å based on typical aromatic carbon-iodine bond distances [4]. This relatively long bond length reflects the large ionic radius of iodine and contributes to the compound's distinctive spectroscopic properties. The iodine substituent adopts a position that minimizes steric interactions while maintaining optimal electronic effects on the aromatic system.
Unit cell parameters for 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone are predicted to fall within typical ranges for benzoxazole derivatives: a = 7.5-8.5 Å, b = 12.0-14.0 Å, c = 9.0-11.0 Å, with β angles between 95-105°. The compound likely adopts either P2₁ or P2₁/c space group symmetry, consistent with the monoclinic crystal system observed for analogous structures [1] [3].
Multinuclear NMR spectroscopy provides comprehensive structural information for 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone through analysis of proton, carbon-13, and iodine-127 nuclear environments. The ¹H NMR spectrum exhibits characteristic aromatic proton resonances reflecting the unique electronic environment created by the benzoxazole framework and iodine substitution.
Aromatic protons within the benzoxazole ring system appear as complex multipets in the δ 7.25-7.80 ppm region [5] [6]. The iodinated aromatic ring protons demonstrate distinct downfield shifts, appearing at δ 7.45-8.10 ppm due to the electron-withdrawing effects of both the oxazole nitrogen and iodine substituent [7]. These protons typically exhibit doublet of doublets or doublet patterns reflecting ortho and meta coupling relationships.
The acetyl methyl group provides a characteristic singlet at δ 2.55-2.75 ppm, consistent with acetophenone derivatives bearing electron-withdrawing substituents [8]. This chemical shift reflects the electron-deficient nature of the carbonyl carbon and its influence on adjacent methyl protons.
¹³C NMR spectroscopy reveals distinctive carbon environments throughout the molecular framework [6] [9]. The carbonyl carbon resonates in the δ 190-200 ppm region, characteristic of aromatic ketones [9]. The oxazole C-2 carbon appears at δ 155-165 ppm, reflecting its position between nitrogen and oxygen heteroatoms [10]. The benzoxazole ring carbons span the δ 110-150 ppm range, with individual assignments dependent on proximity to heteroatoms and substitution patterns.
The carbon bearing the iodine substituent exhibits a distinctive upfield shift to δ 85-95 ppm, reflecting the strong shielding effect of the iodine atom [4]. This significant upfield shift serves as a diagnostic indicator for the iodine substitution position. The acetyl methyl carbon appears at δ 24-28 ppm, within the typical range for methyl groups adjacent to aromatic ketones [9].
¹²⁷I NMR spectroscopy, though less commonly employed, provides direct information about the iodine environment. The iodine nucleus in aromatic systems typically resonates in the δ -600 to -800 ppm region relative to potassium iodide standards [11]. The exact chemical shift depends on the electronic environment and substitution pattern of the aromatic ring.
Mass spectrometric analysis of 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone reveals characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at m/z 287 with moderate intensity (15-25%), reflecting the relatively stable nature of the aromatic heterocyclic system [12] [13].
The base peak typically occurs at m/z 160, corresponding to the loss of the iodine atom [M-I]⁺ [12]. This fragmentation represents the most favorable pathway due to the weak carbon-iodine bond and the resulting stabilization of the aromatic radical cation. The loss of iodine generates a highly stable benzoxazole acetyl cation that serves as the primary fragment ion.
Alpha-cleavage adjacent to the carbonyl group produces the m/z 272 fragment [M-CH₃]⁺ with relative intensity of 20-35% [13] [14]. This fragmentation follows typical ketone fragmentation patterns, where the methyl radical is expelled from the molecular ion. The resulting acylium ion maintains stability through resonance with the aromatic system.
McLafferty rearrangement leads to loss of the entire acetyl group, generating the m/z 244 fragment [M-COCH₃]⁺ with significant intensity (45-65%) [12] [14]. This rearrangement involves hydrogen transfer and bond reorganization, ultimately producing a stable iodobenzoxazole radical cation.
The benzoxazole core fragment appears at m/z 132 [C₉H₆NO]⁺ with moderate intensity (25-40%), representing retention of the heterocyclic framework after loss of both iodine and acetyl substituents [15]. Additional fragmentation produces the m/z 104 fragment [C₇H₄O]⁺ through aromatic rearrangement and ring contraction processes.
Classical benzylic fragmentation generates the tropylium ion at m/z 77 [C₆H₅]⁺ with intensity of 20-35% [12] [13]. The acetyl cation [COCH₃]⁺ appears at m/z 43 with significant intensity (30-50%), serving as a characteristic marker for acetyl-containing compounds [14].
Infrared spectroscopy provides detailed information about the functional groups present in 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone through analysis of characteristic vibrational frequencies. The carbonyl stretch represents the most prominent feature, appearing as a strong absorption at 1695-1710 cm⁻¹ [16] [17]. This frequency reflects the conjugated nature of the acetyl group with the benzoxazole aromatic system, resulting in slight downfield shift compared to isolated ketones.
Aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 cm⁻¹ region with medium intensity [17] [18]. These absorptions are characteristic of aromatic systems and provide confirmation of the benzoxazole aromatic framework. The oxazole carbon-nitrogen stretch occurs at 1650-1680 cm⁻¹ with medium to strong intensity, reflecting the partial double bond character of the C=N bond within the heterocyclic ring [19] [20].
Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1590-1610 cm⁻¹ and 1480-1500 cm⁻¹ regions [17] [18]. These absorptions are characteristic of substituted benzene rings and provide evidence for the aromatic nature of both the benzene and oxazole components of the molecular structure.
The oxazole carbon-oxygen stretch appears at 1200-1250 cm⁻¹ with medium intensity, representing the asymmetric C-O-C stretching vibration [17] [20]. This absorption is diagnostic for the oxazole heterocyclic system and helps distinguish benzoxazoles from related heterocycles.
Carbon-iodine stretching occurs in the 500-600 cm⁻¹ region with weak to medium intensity [17] [21]. This low-frequency absorption reflects the heavy mass of iodine and the relatively weak carbon-iodine bond. The exact frequency depends on the substitution pattern and electronic environment of the aromatic ring.
Methyl group deformation vibrations appear at 1350-1380 cm⁻¹ with medium intensity, providing evidence for the acetyl substituent [17] [18]. Out-of-plane aromatic carbon-hydrogen bending occurs in the 750-850 cm⁻¹ region, with the exact frequency pattern depending on the substitution pattern of the aromatic rings [16] [18].
UV-visible spectroscopy reveals multiple electronic transitions in 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone arising from the extended π-electron system and heteroatom contributions. The primary π→π* transition of the benzene ring occurs at λmax 245-255 nm with molar absorptivity of 8,000-15,000 M⁻¹cm⁻¹ [22] [23]. This transition represents excitation within the aromatic π-system and exhibits slight red shifts in polar solvents due to stabilization of the excited state.
Extended conjugation through the oxazole heterocycle produces an additional π→π* transition at λmax 280-295 nm with enhanced molar absorptivity of 12,000-20,000 M⁻¹cm⁻¹ [24] [25]. This bathochromically shifted absorption reflects the extended conjugation pathway connecting the benzene ring, oxazole nitrogen, and carbonyl group. The intensity enhancement arises from increased oscillator strength associated with the extended chromophore.
The carbonyl n→π* transition appears at λmax 320-340 nm with characteristically low molar absorptivity of 200-800 M⁻¹cm⁻¹ [22] [25]. This transition involves excitation of carbonyl oxygen lone pair electrons to the carbonyl π* orbital. Polar solvents typically cause blue shifts of this transition due to hydrogen bonding stabilization of the ground state lone pairs.
The oxazole nitrogen contributes an n→π* transition at λmax 290-310 nm with moderate molar absorptivity of 500-1,500 M⁻¹cm⁻¹ [24] [26]. This transition exhibits moderate solvent dependence, with the exact wavelength influenced by the electronic environment created by adjacent substituents.
Intramolecular charge transfer transitions occur at λmax 350-380 nm with molar absorptivity of 3,000-8,000 M⁻¹cm⁻¹ [24] [26]. These transitions involve electron transfer from the electron-rich oxazole system to the electron-deficient acetyl group, facilitated by the conjugated pathway. Strong solvatochromism characterizes these transitions, with significant wavelength shifts observed in solvents of varying polarity.